molecular formula C11H14N2O B15241246 1-(7-Amino-1H-indol-1-yl)propan-2-ol

1-(7-Amino-1H-indol-1-yl)propan-2-ol

Cat. No.: B15241246
M. Wt: 190.24 g/mol
InChI Key: NXSXQOUKHJLTNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-1H-indol-1-yl)propan-2-ol typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 7-nitroindole with a reducing agent to form 7-aminoindole, followed by the addition of a propanol group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Amino-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1-(7-Amino-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or activate receptors involved in cellular signaling pathways . The amino group and propanol side chain contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(7-Amino-1H-indol-1-yl)propan-2-ol is unique due to the presence of both the amino group and the propanol side chain, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(7-aminoindol-1-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O/c1-8(14)7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6,8,14H,7,12H2,1H3

InChI Key

NXSXQOUKHJLTNA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC2=C1C(=CC=C2)N)O

Origin of Product

United States

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